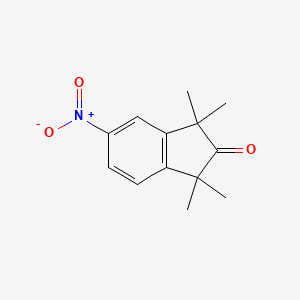
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one: is an organic compound with the molecular formula C13H16NO3. This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to an indanone core. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one typically involves the nitration of 1,1,3,3-tetramethyl-1,3-dihydro-2H-inden-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Reduction: 1,1,3,3-Tetramethyl-5-amino-1,3-dihydro-2H-inden-2-one.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted indanone derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Indanone: A simpler indanone derivative without the methyl and nitro groups.
1,1,4,4-Tetramethyl-3,4-dihydro-1H-naphthalen-2-one: A structurally related compound with different substitution patterns.
Uniqueness
1,1,3,3-Tetramethyl-5-nitro-1,3-dihydro-2H-inden-2-one is unique due to the presence of both the nitro and multiple methyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
138349-97-0 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-5-nitroinden-2-one |
InChI |
InChI=1S/C13H15NO3/c1-12(2)9-6-5-8(14(16)17)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3 |
Clave InChI |
YXYUGIUHZFDOKE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


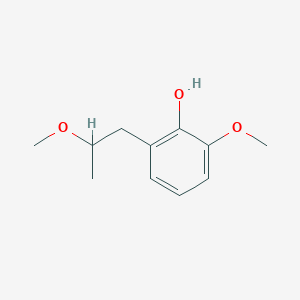
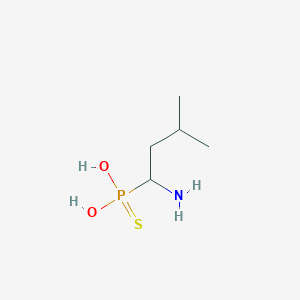
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
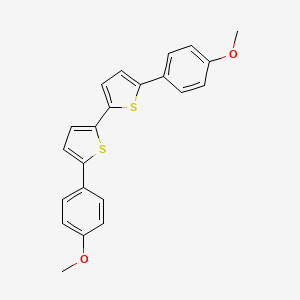
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

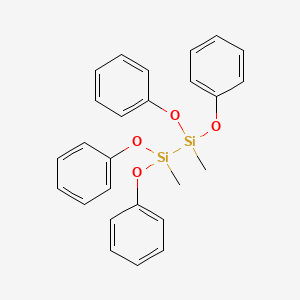

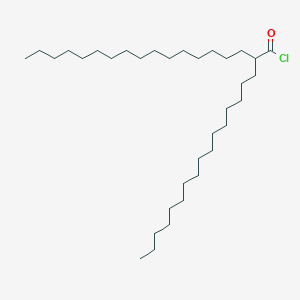
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
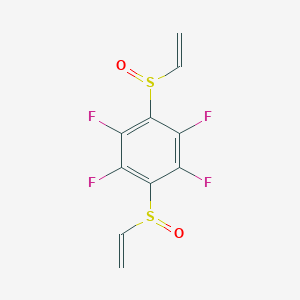
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)
